![molecular formula C29H25ClN6O2S B13822954 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is a complex organic compound with potential applications in various scientific fields. The compound features a combination of aromatic rings, triazole, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-ylamino group: This step involves the reaction of naphthalen-1-ylamine with an appropriate electrophile.
Condensation with 5-chloro-2-hydroxybenzaldehyde: The final step involves the condensation of the intermediate with 5-chloro-2-hydroxybenzaldehyde to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings and triazole moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share structural similarities and are used as ligands in catalytic reactions.
Triazole-based compounds: Other triazole derivatives may have similar chemical properties and applications.
Uniqueness
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C29H25ClN6O2S |
|---|---|
Molekulargewicht |
557.1 g/mol |
IUPAC-Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C29H25ClN6O2S/c1-19(28(38)34-32-17-21-16-22(30)14-15-26(21)37)39-29-35-33-27(36(29)23-10-3-2-4-11-23)18-31-25-13-7-9-20-8-5-6-12-24(20)25/h2-17,19,31,37H,18H2,1H3,(H,34,38)/b32-17+ |
InChI-Schlüssel |
HDNZUOQCYDTACH-VTNSRFBWSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Cl)O)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


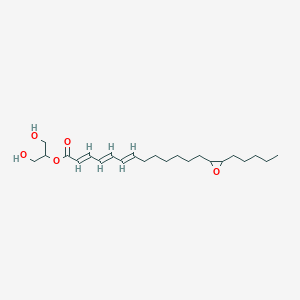
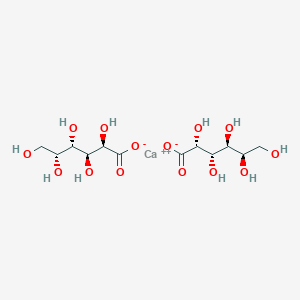
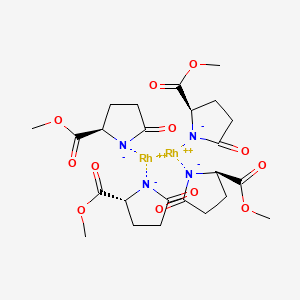
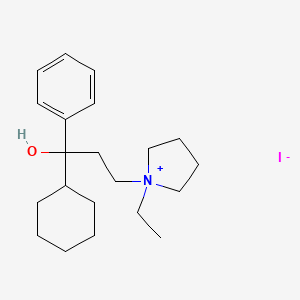

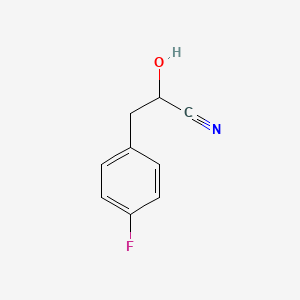
![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
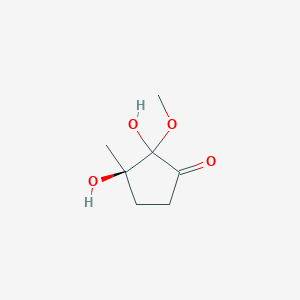
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
![(4E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B13822931.png)

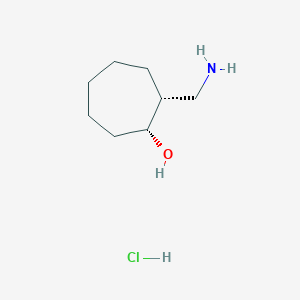
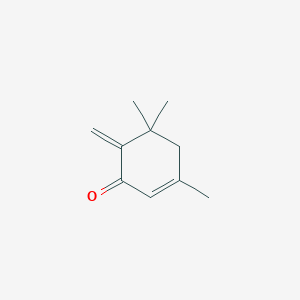
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
